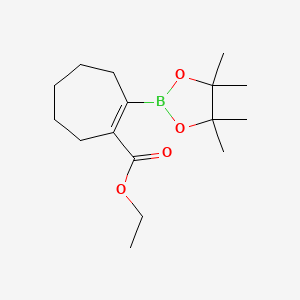
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1-cycloheptene-1-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of the compound would include a seven-membered cycloheptene ring, a carboxylic acid ethyl ester group, and a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 65-67 °C and a density of 0.887 g/mL at 25 °C .科学的研究の応用
Asymmetric Aldol Reactions
Compounds similar to the one mentioned are utilized in asymmetric aldol reactions to synthesize optically active compounds. For instance, the use of chiral precursors derived from borolane facilitates the condensation with aldehydes, yielding optically active hydroxy-alkanones. This is crucial for producing compounds with specific optical activities, which have applications ranging from pharmaceutical synthesis to materials science (Boldrini et al., 1987).
Esterification Techniques
In the realm of synthetic organic chemistry, methods for the esterification of carboxylic acids using chlorosilanes have been developed. This technique allows for the preparation of various carboxylic esters under mild conditions, indicating that compounds with similar functionalities can be efficiently synthesized and manipulated for further chemical transformations (Nakao et al., 1981).
Hydrolysis and Decarboxylation Reactions
Research into the hydrolysis and subsequent decarboxylation of cyclobutanecarboxylates reveals pathways to generate cyclobutanecarbonitriles and other related compounds. These studies highlight the chemical reactivity and transformation possibilities of cyclobutane derivatives, suggesting a broad range of synthetic applications for compounds with cycloheptene and borolane moieties (Ooms et al., 1977).
Electropolymerization for Conducting Films
The synthesis and electropolymerization of esters derived from thiophene groups demonstrate the potential for creating highly cross-linked, insoluble polymers. Such polymers have applications in creating hard, conducting films, which can be used in various electronic and material science applications (Dass et al., 2006).
Synthesis of Functionalized Cycloalkenes
Another application includes the synthesis of functionalized cycloalkene skeletons, such as the diastereoselective synthesis of cyclohexene derivatives. These skeletons serve as key intermediates for further chemical synthesis, particularly in the pharmaceutical industry, where they can be transformed into active pharmaceutical ingredients (Cong & Yao, 2006).
作用機序
Target of Action
The primary target of the compound “Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptene-1-carboxylate” is currently unknown. This compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is commonly used in organic synthesis, particularly in borylation and hydroboration reactions . .
Mode of Action
As a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, it may participate in similar chemical reactions, such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a boron-containing compound, it may have unique pharmacokinetic properties. Boron compounds are generally well-absorbed orally and distributed throughout the body, including the brain. They are primarily excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the stability of boron-containing compounds. Additionally, the presence of certain metal ions can influence the reactivity of this compound in borylation and hydroboration reactions .
特性
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO4/c1-6-19-14(18)12-10-8-7-9-11-13(12)17-20-15(2,3)16(4,5)21-17/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUYIVOCMHSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2954765.png)
![4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol](/img/structure/B2954766.png)
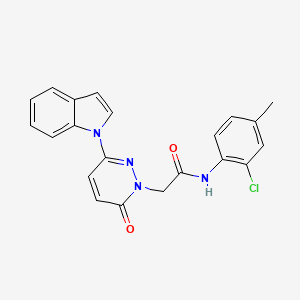
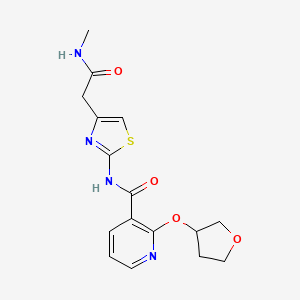
![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)
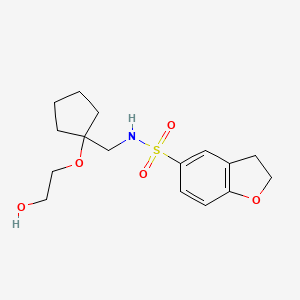
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)
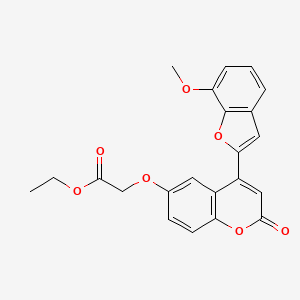
![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)
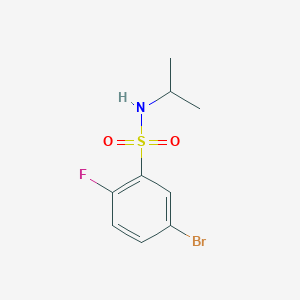

![1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2954786.png)
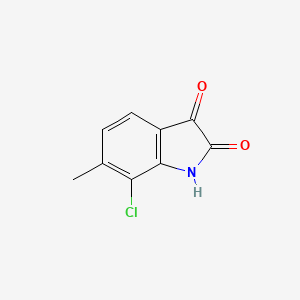
![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)
